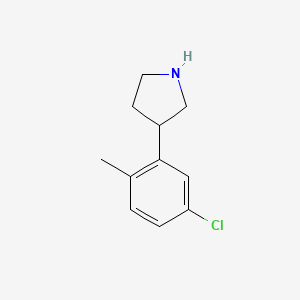

3-(5-Chloro-2-methylphenyl)pyrrolidine

Description

Research Context and Significance within Chemical Synthesis and Medicinal Chemistry

The pyrrolidine (B122466) ring is a versatile structural unit in drug discovery. nih.gov Its non-planar, saturated nature provides a three-dimensional framework that allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. nih.gov The incorporation of a pyrrolidine moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are key parameters in determining a drug candidate's viability.

The academic and industrial interest in substituted pyrrolidines stems from their presence in numerous approved drugs and investigational agents. mdpi.com They form the core of compounds developed for a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases. frontiersin.orgchemimpex.com The synthesis of novel pyrrolidine derivatives, such as 3-(5-Chloro-2-methylphenyl)pyrrolidine, is a central theme in medicinal chemistry, as researchers aim to explore new chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles. The development of stereoselective synthesis methods is particularly important, as the biological activity of chiral pyrrolidine-containing molecules often depends on their specific stereochemistry. mdpi.comnih.gov

Overview of the Chemical Structural Features and their Relevance for Targeted Research

The structure of this compound is characterized by two key components: the pyrrolidine ring and the 5-chloro-2-methylphenyl substituent.

The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring is conformationally flexible. nih.gov This "pseudorotation" allows it to adopt various shapes, potentially enabling a better fit into the binding sites of biological macromolecules. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a point for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

The 5-Chloro-2-methylphenyl Group: This aromatic substituent is attached at the 3-position of the pyrrolidine ring. Its features are critical for targeted research:

Chlorine Atom: The chloro group is an electron-withdrawing halogen that can significantly alter the electronic properties of the phenyl ring. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for molecular recognition at protein binding sites.

Methyl Group: The methyl group is a small, lipophilic substituent that can influence the compound's binding through steric and hydrophobic interactions. Its position on the ring relative to the chloro group and the point of attachment to the pyrrolidine creates a specific substitution pattern that can be key to target selectivity.

The combination of these structural elements makes this compound an attractive target for academic investigation, as slight modifications to this scaffold can lead to significant changes in biological activity.

Objectives and Scope of Academic Inquiry into this compound

Academic inquiry into a compound like this compound is typically multifaceted, with objectives spanning both fundamental and applied chemistry.

Primary Objectives Often Include:

Development of Efficient Synthesis Routes: A key goal is to establish novel and efficient methods for the synthesis of the target compound and its analogs, often with a focus on controlling stereochemistry. organic-chemistry.org This may involve exploring various cyclization strategies or functionalizing pre-existing pyrrolidine rings. mdpi.com

Exploration of Biological Activity: The compound would likely be screened against a variety of biological targets. Given the history of related structures, research could focus on its potential as an anticancer agent, an anticonvulsant, or a modulator of central nervous system targets. frontiersin.orgacs.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related molecules where the substitution pattern on the phenyl ring or the pyrrolidine ring is systematically varied, researchers can determine which structural features are essential for the observed biological activity. This knowledge is crucial for designing more potent and selective compounds. nih.gov

Use as a Chemical Intermediate: The compound may serve as a valuable building block for the construction of more complex molecules. chemimpex.com Its specific combination of functional groups can be strategically exploited in multi-step synthetic pathways toward novel therapeutic agents or other high-value chemical entities.

The scope of inquiry is therefore broad, ranging from the development of synthetic methodology to the investigation of its potential therapeutic applications in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Pyrrolidine Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-(3-Chloro-phenyl)-pyrrolidine chemicalbook.com | C10H12ClN | 181.66 |

| 2-(2-Chloro-5-methylphenyl)pyrrolidine nih.gov | C11H14ClN | 195.69 |

| 3-(3-Chloro-2-methoxy-6-methylphenyl)pyrrolidine nih.gov | C12H16ClNO | 225.71 |

| 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione chemsynthesis.com | C11H12N2O2 | 204.229 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(5-chloro-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

XEXQYVDPIJSMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3 5 Chloro 2 Methylphenyl Pyrrolidine

Comprehensive Analysis of Retrosynthetic Pathways

Retrosynthetic analysis of 3-(5-Chloro-2-methylphenyl)pyrrolidine identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are typically the C-N bonds within the pyrrolidine (B122466) ring and the C-C bond connecting the heterocyclic and aromatic moieties.

One common strategy involves disconnecting the aryl-pyrrolidine C-C bond, leading to a pyrrolidine synthon and a substituted benzene (B151609) derivative, such as 5-chloro-2-methyl-halobenzene. researchgate.netnih.gov This approach relies on cross-coupling reactions, like the palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor, to form the key C-C bond late in the synthesis. researchgate.netchemrxiv.org

Alternatively, a more convergent approach disconnects the pyrrolidine ring itself. A C-N bond disconnection suggests a precursor like a 4-amino-1-(5-chloro-2-methylphenyl)butane derivative, which can undergo intramolecular cyclization. A more powerful strategy involves disconnecting two C-N bonds, leading back to a 1,4-dicarbonyl compound (or its equivalent, like succinaldehyde) and an amine source, which can form the ring via a double reductive amination. nih.govstackexchange.com Another pathway considers a [3+2] cycloaddition reaction, where the pyrrolidine ring is constructed from an azomethine ylide and a suitable dipolarophile. sci-hub.semetu.edu.tracs.org This method is particularly effective for stereocontrol.

A plausible retrosynthetic scheme is outlined below:

Target: this compound

Disconnection 1 (C-C bond): Leads to N-protected-3-pyrroline and a (5-chloro-2-methylphenyl)boronic acid or halide for a Mizoroki-Heck type reaction. researchgate.netchemrxiv.org

Disconnection 2 (C-N bonds): Leads to succinaldehyde, or a more stable equivalent, and 5-chloro-2-methylaniline, pointing towards a reductive amination pathway.

Disconnection 3 ([3+2] Cycloaddition): Leads to an azomethine ylide precursor (e.g., from glycine) and a substituted styrene (B11656) (1-chloro-4-methyl-2-vinylbenzene). sci-hub.se

Development and Refinement of Synthetic Routes

Building upon retrosynthetic insights, various synthetic routes have been developed. These routes focus on efficiency, control over stereochemistry, and the strategic installation of the required substituents.

Exploration of Reductive Amination Strategies for Pyrrolidine Ring Closure

Reductive amination is a highly efficient and widely used method for constructing the pyrrolidine ring. nih.gov This strategy typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction of the intermediate di-imine or enamine species.

A common precursor for this reaction is succinaldehyde, which reacts with an appropriate amine, in this case, 5-chloro-2-methylaniline. The initial condensation forms imine intermediates which then undergo intramolecular cyclization and subsequent reduction to yield the pyrrolidine ring. nih.govstackexchange.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for imines over carbonyls. researchgate.net More recently, catalytic transfer hydrogenation using iridium catalysts has emerged as a powerful alternative, offering a greener and more efficient process. nih.gov

| Method | Precursors | Reducing Agent/Catalyst | Key Features |

| Classical Reductive Amination | Succinaldehyde, 5-chloro-2-methylaniline | NaBH₃CN or NaBH(OAc)₃ | Well-established, good yields, requires stoichiometric reductant. researchgate.net |

| Catalytic Transfer Hydrogenation | 1,4-Diketone, Aniline Derivative | Iridium complex (e.g., Vaska's complex) | High efficiency, low catalyst loading, uses silanes as reductants. nih.govnih.gov |

Methodologies for Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidines is of great importance, as biological activity is often stereospecific. nih.govnih.gov Several methodologies are available to achieve stereocontrol.

One of the most powerful methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. metu.edu.tracs.org By using a chiral catalyst, such as a copper or silver complex with a chiral ligand, the cycloaddition can proceed with high enantioselectivity. metu.edu.tr The azomethine ylides are typically generated in situ from imines of α-amino acids. sci-hub.semetu.edu.tr

Another approach starts from the chiral pool, utilizing readily available chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com These precursors can be chemically modified to introduce the desired 3-aryl substituent while retaining the original stereochemistry.

Catalytic asymmetric synthesis represents a third major strategy. This can involve the asymmetric hydrogenation of a pyrrole (B145914) precursor or an asymmetric version of the Mizoroki-Heck reaction to form the C-aryl bond. organic-chemistry.org For instance, rhodium catalysts with chiral phosphine (B1218219) ligands have been used for the asymmetric synthesis of 3-arylpiperidines, and similar principles can be applied to pyrrolidine synthesis. organic-chemistry.org

| Strategy | Description | Example Catalyst/Auxiliary | Stereocontrol |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. acs.org | Chiral metal catalysts (Ag, Cu) with specific ligands. metu.edu.tr | High diastereo- and enantioselectivity. acs.org |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules like proline. nih.govmdpi.com | L-proline or 4-hydroxy-L-proline. | Stereochemistry is derived from the starting material. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key step. | Rhodium or Palladium complexes with chiral ligands (e.g., SEGPHOS). organic-chemistry.org | High enantiomeric excess (ee) can be achieved. |

Strategic Introduction of Halogen and Methyl Substituents on the Phenyl Moiety

The synthesis requires a phenyl ring substituted with a chloro group and a methyl group at the 5- and 2-positions, respectively, relative to the point of attachment of the pyrrolidine ring. The strategic introduction of these groups is typically achieved through electrophilic aromatic substitution on a benzene precursor.

The directing effects of the substituents must be carefully considered. A methyl group is an ortho-, para-director, while a chloro group is also an ortho-, para-director, albeit a deactivating one. A common strategy would be to start with o-toluidine (B26562) (2-methylaniline).

Chlorination of a Precursor: Starting with a suitable precursor like N-acetyl-2-methylaniline, electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would be performed. The acetylamino group is a strong ortho-, para-director, and the methyl group also directs ortho and para. The para position to the strongly activating acetylamino group is the most likely site of substitution, leading to N-(4-chloro-2-methylphenyl)acetamide. Subsequent hydrolysis would yield 4-chloro-2-methylaniline (B164923). If the synthesis involves building the pyrrolidine ring from the aniline, this would be a suitable starting material.

If the aryl group is introduced via a cross-coupling reaction, the required starting material would be a di-substituted benzene derivative like 1-bromo-5-chloro-2-methylbenzene. This could be synthesized from 4-chloro-2-methylaniline via a Sandmeyer reaction.

Evaluation of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. ontosight.ai The synthesis of this compound can be made more sustainable by adopting several strategies.

One-pot or domino reactions are particularly attractive as they reduce the number of workup and purification steps, saving solvents and energy. rsc.org For instance, a three-component reaction between an isatin, an amino acid, and an alkene could potentially construct a complex pyrrolidine core in a single step under green conditions. rsc.org

The choice of solvent is critical. Traditional syntheses often rely on volatile and toxic organic solvents. Replacing these with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions significantly improves the environmental profile of the synthesis. rsc.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reactions, increase yields, and support green chemistry goals by reducing reaction times and energy consumption. nih.gov

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Benefit |

| Atom Economy | [3+2] cycloaddition reactions. acs.org | Maximizes incorporation of starting materials into the final product. |

| Safer Solvents | Using EtOH/H₂O mixtures or performing reactions in water. rsc.orgresearchgate.net | Reduces toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted synthesis (MAOS). nih.gov | Drastically reduces reaction times and energy input. |

| Catalysis | Using catalytic amounts of metals (e.g., Iridium, Rhodium) instead of stoichiometric reagents. nih.govorganic-chemistry.org | Reduces waste and often allows for milder reaction conditions. |

| Step Economy | One-pot and domino reactions. rsc.org | Fewer purification steps, less solvent waste, higher overall efficiency. |

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and robustness. nih.gov For the synthesis of this compound, key parameters for optimization would include temperature, pressure, catalyst loading, and reaction time.

In catalytic processes, such as palladium-catalyzed hydroarylation or iridium-catalyzed reductive amination, minimizing the catalyst loading is a primary economic driver. researchgate.netnih.gov This involves screening different ligands, catalyst precursors, and solvents to find the most active and stable catalytic system. The reaction temperature and concentration are optimized to maximize the reaction rate while minimizing the formation of byproducts.

Purification methods must also be scalable. While chromatography is common in the lab, large-scale production favors crystallization, distillation, or extraction. Therefore, the final steps of the synthesis should be designed to yield a product that can be easily purified by these methods. A thorough process hazard analysis is also essential to identify and mitigate any potential safety risks associated with exothermic reactions, reactive intermediates, or hazardous reagents, especially when handling reactions on a multi-kilogram or larger scale. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 5 Chloro 2 Methylphenyl Pyrrolidine

High-Resolution Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule. For 3-(5-Chloro-2-methylphenyl)pyrrolidine, these techniques are instrumental in confirming the presence of the key structural motifs: the substituted aromatic ring and the saturated pyrrolidine (B122466) ring.

The FT-IR spectrum is particularly sensitive to polar functional groups and provides a characteristic fingerprint of the molecule. The principal vibrational modes expected for this compound are associated with C-H, N-H, C-N, C-C, and C-Cl bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups appears in the 3000-2850 cm⁻¹ range. The N-H stretching of the secondary amine in the pyrrolidine ring is expected as a moderate absorption band around 3400-3300 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) is complex but contains highly characteristic absorptions. Aromatic C=C stretching vibrations will produce sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrrolidine ring is anticipated in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibration for an aryl chloride typically gives a strong band in the 1090-1030 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to clearly show the aromatic C=C ring stretching vibrations and the C-Cl stretch.

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Peak (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Pyrrolidine N-H | Stretching | 3400-3300 | 3400-3300 | Medium |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | 1600-1450 | Medium-Strong |

| Pyrrolidine C-N | Stretching | 1250-1020 | 1250-1020 | Medium |

| Aryl C-Cl | Stretching | 1090-1030 | 1090-1030 | Strong |

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for determining the purity of this compound, separating it from starting materials, by-products, and degradation products. Furthermore, as the molecule contains a chiral center at the 3-position of the pyrrolidine ring, chiral chromatography is essential for resolving and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the content of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

A standard RP-HPLC setup would involve a C18 stationary phase, which is a silica-based support chemically bonded with octadecylsilane. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective separation of impurities with a wide range of polarities.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm. A diode array detector (DAD) can also be used to obtain UV spectra of the analyte and any impurities, aiding in their identification. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using certified reference standards.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product. These can include residual solvents from the synthesis and purification steps or low molecular weight by-products.

For the analysis of this compound, a headspace GC-MS method is often preferred for residual solvent analysis. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. This prevents non-volatile components of the sample matrix from contaminating the GC column.

The GC column is typically a capillary column with a non-polar or mid-polar stationary phase. The separated components are then introduced into the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used to identify the compound by comparison with spectral libraries.

Interactive Data Table: General GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Technique | Headspace Gas Chromatography-Mass Spectrometry |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 35-550 amu |

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, especially in a pharmaceutical context where different enantiomers can have distinct pharmacological and toxicological profiles. Chiral chromatography, most commonly chiral HPLC, is the method of choice for separating and quantifying the enantiomers.

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for the separation of a broad range of chiral compounds.

The selection of the mobile phase is critical for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. The choice of the specific CSP and mobile phase often requires methodical screening to find the best conditions for resolution. The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Exemplary Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Resolution (Rs) | > 1.5 |

Computational Chemistry and Molecular Modeling Investigations of 3 5 Chloro 2 Methylphenyl Pyrrolidine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(5-chloro-2-methylphenyl)pyrrolidine, DFT calculations, often employing a basis set like 6-31G*, are used to predict bond lengths, bond angles, and dihedral angles. arabjchem.org

The pyrrolidine (B122466) ring is known for its non-planar, puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net Conformational analysis of this compound would reveal the relative energies of these different puckers and the rotational barrier of the bond connecting the phenyl ring to the pyrrolidine ring. The presence of the bulky chloro and methyl substituents on the phenyl ring influences the preferred orientation of the ring relative to the pyrrolidine moiety to minimize steric hindrance. The most stable conformers are those that achieve a balance between minimizing steric clash and optimizing electronic interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length (Pyrrolidine) | ~1.47 Å |

| C-C Bond Length (Pyrrolidine) | ~1.54 Å |

| C-Cl Bond Length | ~1.75 Å |

| Pyrrolidine Ring Pucker | Envelope (Cγ-exo) |

| Dihedral Angle (Pyrrolidine-Phenyl) | ~75° |

Note: These are representative values and can vary slightly based on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the pyrrolidine ring and the chlorine atom, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, indicating sites for nucleophilic interaction. researchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researcher.life A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are estimations based on typical DFT calculations for similar aromatic and heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. deakin.edu.au An MD simulation of this compound in a solvent, such as water, would reveal its conformational flexibility. The simulation would show the pyrrolidine ring dynamically switching between its various puckered conformations and the rotation of the phenyl group. nih.gov

These simulations are also crucial for understanding how the molecule interacts with its environment. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming transient interactions with water molecules. The hydrophobic phenyl ring would likely be surrounded by a structured cage of water molecules. Understanding these solvent interactions is critical for predicting the molecule's solubility and how it might behave in a biological environment.

In Silico Prediction of Potential Biological Target Interactions

Computational methods are extensively used to predict how a small molecule might interact with biological macromolecules, such as proteins, which is a key step in drug discovery. iajpr.com

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target. nih.gov Based on the structure of this compound, a pharmacophore model could be generated. This model would likely include features such as a hydrogen bond acceptor (the nitrogen), a hydrogen bond donor (the N-H group), a hydrophobic aromatic ring, and a halogen feature (the chlorine atom). This pharmacophore model could then be used to screen large databases of known protein structures to identify potential biological targets that have binding sites complementary to these features.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Hydrogen Bond Acceptor | Nitrogen atom in the pyrrolidine ring |

| Hydrogen Bond Donor | Hydrogen atom on the nitrogen |

| Aromatic Ring | The 5-chloro-2-methylphenyl group |

| Hydrophobic Center | The methyl group on the phenyl ring |

| Halogen Bond Donor | The chlorine atom |

Once potential protein targets are identified, molecular docking is used to predict the preferred binding orientation and affinity of the molecule to the protein's active site. bohrium.com For instance, the 3-arylpyrrolidine scaffold is a known structural motif in compounds targeting neurotransmitter transporters or certain enzymes. researchgate.net A docking study would involve placing the this compound molecule into the binding pocket of a selected protein and calculating a "docking score," which estimates the binding free energy. researchgate.net

The results would likely show the phenyl ring engaging in hydrophobic or pi-stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the binding site. The pyrrolidine nitrogen could form a crucial hydrogen bond or an ionic interaction with acidic residues (like aspartate or glutamate). The chlorine atom might also participate in halogen bonding, a specific type of non-covalent interaction. These studies can provide a rational basis for the molecule's potential biological activity and guide the design of more potent analogs. acs.org

Structure Activity Relationship Sar Studies and Rational Design of 3 5 Chloro 2 Methylphenyl Pyrrolidine Analogues

Design Principles for Systematic Structural Modifications

Systematic modifications of the lead compound, 3-(5-Chloro-2-methylphenyl)pyrrolidine, are based on established medicinal chemistry principles. These modifications aim to probe the chemical space around the core scaffold to identify key interactions with the target protein and to enhance drug-like properties. The primary points for modification include the pyrrolidine (B122466) ring itself, the basic nitrogen atom, and the substituents on the phenyl ring.

The pyrrolidine nitrogen and the carbon atoms of the ring offer multiple points for derivatization to modulate the compound's properties.

Ring Position Modification: The carbon atoms of the pyrrolidine ring (C2, C4, and C5) are also targets for substitution. Introducing substituents at these positions can impose conformational constraints on the ring and influence the spatial orientation of the 3-aryl group. For example, methylation at the C2 position can restrict the ring's conformation and has been shown to enhance reactivity and enantioselectivity in certain catalytic systems. nih.gov Palladium-catalyzed C-H arylation can be used to introduce additional aryl groups at the C4 position, leading to cis-3,4-disubstituted pyrrolidines, which allows for exploration of a different vector space compared to the parent compound. acs.org Such modifications can significantly impact how the molecule fits into a binding site.

The following table illustrates hypothetical SAR data for N-substitutions, based on general principles observed in 3-arylpyrrolidine series.

| Compound | R (N-substituent) | Relative Potency | Rationale for Modification |

| Parent | -H | 1x | Baseline compound with a secondary amine for potential H-bonding. |

| Analogue 1 | -CH₃ | 5x | Small alkyl group may fill a small hydrophobic pocket near the nitrogen. |

| Analogue 2 | -CH₂CH₂CH₃ | 15x | A propyl group can enhance binding to dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net |

| Analogue 3 | -C(O)CH₃ | 0.2x | Acylation reduces basicity, which can be detrimental if a positive charge is required for binding. |

| Analogue 4 | -CH₂Ph | 8x | Benzyl group explores a larger hydrophobic pocket. |

This is an interactive table. You can sort and filter the data to explore the structure-activity relationships.

The 5-chloro and 2-methyl substituents on the phenyl ring are critical determinants of the molecule's electronic and steric properties and are prime candidates for modification. nih.gov

Substitution Replacement: The chloro and methyl groups can be replaced with other substituents to fine-tune electronic and steric properties.

Chloro Group: Replacing the chlorine with other halogens like fluorine or bromine can modulate the strength of potential halogen bonds and alter lipophilicity. Substituting it with a trifluoromethyl (CF₃) group can significantly increase lipophilicity and act as a hydrogen bond acceptor. mdpi.com

Methyl Group: The methyl group can be replaced with other small alkyl groups (e.g., ethyl) to probe the size of the corresponding binding pocket. Replacement with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., cyano) groups can alter the electronic nature of the aromatic ring. biomedres.us

The table below shows potential outcomes of modifying the phenyl ring substituents.

| Compound | Phenyl Substitution | Relative Potency | Rationale for Modification |

| Parent | 5-Chloro, 2-Methyl | 1x | Baseline substitution pattern. |

| Analogue 5 | 4-Chloro, 2-Methyl | 0.5x | Change in chloro position may disrupt a key interaction. |

| Analogue 6 | 5-Fluoro, 2-Methyl | 1.2x | Fluorine may form a more favorable halogen bond or alter electronics beneficially. |

| Analogue 7 | 5-Trifluoromethyl, 2-Methyl | 3x | CF₃ group can enhance hydrophobic interactions and metabolic stability. |

| Analogue 8 | 5-Chloro, 2-Methoxy | 0.8x | Methoxy group adds polarity and may introduce steric clash. |

This interactive table allows for exploration of how phenyl ring modifications can impact biological activity.

Bioisosterism and scaffold hopping are advanced strategies to significantly alter the core structure while retaining or improving biological activity and optimizing physicochemical properties. cambridgemedchemconsulting.comresearchgate.net

Bioisosteric Replacements:

Phenyl Ring: The entire 5-chloro-2-methylphenyl group can be replaced with other aromatic or non-aromatic rings. Heteroaromatic rings like pyridine (B92270) or thiophene (B33073) can introduce hydrogen bond acceptors/donors and modulate polarity. nih.govdrughunter.com Saturated, C(sp³)-rich bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) are increasingly used to replace phenyl rings to improve properties like solubility and metabolic stability while maintaining the correct exit vectors for substituents. nih.govnih.govresearchgate.net

Substituents: The chloro and methyl groups themselves can be replaced by bioisosteres. For instance, a cyano (-CN) or azido (B1232118) (-N₃) group can be a bioisostere for a halogen. The methyl group is often considered bioisosteric with a chlorine atom, though their electronic properties differ. u-tokyo.ac.jp

Scaffold Hopping: This strategy involves replacing the central pyrrolidine scaffold with a different ring system entirely, while maintaining the crucial three-dimensional arrangement of key pharmacophoric elements (the basic amine and the substituted aryl group). nih.gov Potential replacement scaffolds could include piperidine, azetidine, or even non-cyclic linkers that orient the functional groups in a similar spatial configuration. uniroma1.itnih.gov This approach is particularly useful for escaping undesirable properties associated with the original scaffold or exploring novel intellectual property space. researchgate.net

Synthetic Pathways for Novel Analogues and Libraries

The efficient synthesis of libraries of this compound analogues is essential for comprehensive SAR studies. Several robust synthetic strategies are available for constructing the 3-arylpyrrolidine core and for subsequent derivatization.

1,3-Dipolar Cycloaddition: This is a powerful and highly versatile method for constructing the pyrrolidine ring. wikipedia.org The reaction typically involves an azomethine ylide (the 1,3-dipole), generated in situ from an α-amino acid and an aldehyde, which then reacts with a dipolarophile (an alkene). rsc.orgmdpi.com For synthesizing analogues of the target compound, a substituted styrene (B11656) derivative would serve as the dipolarophile. This method allows for high stereochemical control, enabling the synthesis of specific enantiomers or diastereomers. acs.orgnih.gov

Palladium-Catalyzed Arylation: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides or triflates provides a direct route to 3-aryl pyrrolidines. researchgate.netnih.gov This method is advantageous for library synthesis due to the wide availability of diverse aryl coupling partners. Other palladium-catalyzed methods, such as the Heck reaction on dihydropyrroles followed by reduction, are also commonly employed. sci-hub.se Furthermore, directed C-H activation can be used to introduce aryl groups onto a pre-existing pyrrolidine ring. acs.orgrsc.org

Functionalization of Preformed Scaffolds: For derivatization of the pyrrolidine nitrogen, standard organic reactions such as reductive amination, acylation, or alkylation can be performed on the this compound core. researchgate.net Many substituted pyrrolidine building blocks, such as those derived from proline, are also commercially available and can be used as starting materials for more complex syntheses. nih.govnih.gov

Methodologies for In Vitro Biological Screening

Once libraries of analogues have been synthesized, they must be evaluated for biological activity using a cascade of in vitro assays. The specific assays employed depend on the intended biological target (e.g., a receptor, enzyme, or ion channel).

High-Throughput Screening (HTS): HTS is used to rapidly assess large libraries of compounds to identify initial "hits." researchgate.net For enzyme targets, assays are typically designed to measure the inhibition of enzyme activity. Common detection methods include fluorescence, luminescence, or absorbance-based readouts. creative-enzymes.comacs.orgnih.gov For example, a fluorescence-based assay might use a substrate that becomes fluorescent upon enzymatic conversion; an inhibitor would prevent this signal from developing. rsc.org

Binding Assays: These assays measure the affinity of a compound for its target protein. Radioligand binding assays are a classic example, where the synthesized analogue competes with a known radioactive ligand for binding to the receptor. The amount of radioactivity displaced is proportional to the binding affinity of the test compound. Non-radioactive methods, such as fluorescence polarization (FP) or surface plasmon resonance (SPR), are also widely used.

Cell-Based Functional Assays: After initial binding or enzyme inhibition is confirmed, cell-based assays are used to determine if the compound has the desired functional effect in a more biologically relevant context. For a G-protein coupled receptor (GPCR) target, this might involve measuring changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium levels. For an ion channel, patch-clamp electrophysiology would be used to measure the compound's effect on ion flow across the cell membrane.

The screening process is typically iterative. Data from the initial assays are used to refine the SAR, which then guides the synthesis of the next generation of analogues with predicted improvements in activity and properties.

Mechanistic Investigations at the Molecular and Cellular Level for 3 5 Chloro 2 Methylphenyl Pyrrolidine

Identification and Validation of Molecular Targets

There is no publicly available information on the molecular targets of 3-(5-Chloro-2-methylphenyl)pyrrolidine .

Affinity Proteomics and Chemoproteomics Approaches

No studies utilizing affinity proteomics or chemoproteomics to identify the protein binding partners of This compound have been published.

Target Deconvolution Strategies

Information regarding the use of any target deconvolution strategies to elucidate the mechanism of action for This compound is absent from the scientific literature.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Without the identification of a molecular target, no biochemical or biophysical characterization of its interaction with This compound can be reported.

Kinetic and Thermodynamic Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no available data from kinetic or thermodynamic binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for This compound .

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM) to Elucidate Binding Modes

No structural biology data, including co-crystallography or cryo-electron microscopy (Cryo-EM) studies, have been published that would illustrate the binding mode of This compound with a biological target.

Analysis of Downstream Signaling Pathways and Cellular Responses

In the absence of an identified molecular target and characterized interaction, there is no research available detailing the downstream signaling pathways or specific cellular responses modulated by This compound .

Future Directions and Emerging Research Avenues for 3 5 Chloro 2 Methylphenyl Pyrrolidine

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 3-(5-Chloro-2-methylphenyl)pyrrolidine and its derivatives will likely prioritize efficiency, stereochemical control, and sustainability. Current methods for creating 3-aryl pyrrolidines, such as palladium-catalyzed hydroarylation and cycloaddition reactions, provide a solid foundation. researchgate.netacs.org However, emerging research will aim to overcome the limitations of existing multi-step procedures which can be time-consuming and generate significant waste. researchgate.net

Future synthetic strategies are expected to focus on:

Asymmetric Catalysis: Developing novel catalysts to produce specific stereoisomers of the compound is crucial, as different enantiomers can have vastly different biological activities and binding modes. mdpi.comnih.gov This includes exploring chiral organocatalysts and transition-metal complexes to achieve high diastereoselectivity and enantioselectivity. acs.org

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. researchgate.net Future methodologies will likely involve the use of aqueous media, solvent-free conditions (e.g., grinding), and reusable catalysts to reduce the ecological footprint. rsc.orgresearchgate.net Multi-component reactions (MCRs), which combine three or more reactants in a single step, represent a highly efficient and atom-economical approach to generating molecular diversity around the pyrrolidine (B122466) core. tandfonline.com

Continuous Flow Synthesis: Flow chemistry offers a scalable, rapid, and safe alternative to traditional batch processing. rsc.org Implementing continuous flow protocols could enable the large-scale production of this compound derivatives, facilitating further preclinical and clinical development. rsc.org

| Synthetic Approach | Description | Future Application for this compound |

|---|---|---|

| Asymmetric [3+2] Cycloaddition | A powerful method for constructing the pyrrolidine ring with high stereocontrol by reacting azomethine ylides with alkenes. acs.org | Development of new chiral catalysts to control the stereochemistry at the C3 position, leading to enantiomerically pure analogs. |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly build complex molecules. tandfonline.com | Rapid generation of a library of derivatives by varying the aryl group, and substituents on the pyrrolidine ring. |

| Continuous Flow Synthesis | Performing chemical reactions in a continuously flowing stream within a microreactor. rsc.org | Scalable and automated production of lead candidates for extensive biological testing. |

| Green Synthesis | Utilizing environmentally friendly conditions, such as water as a solvent or catalyst-free grinding. researchgate.net | Reducing the environmental impact of synthesis, making the process more sustainable and cost-effective for large-scale production. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is poised to play a transformative role in guiding the rational design of novel analogs of this compound. By simulating molecular interactions and predicting properties, these in-silico methods can significantly reduce the time and cost associated with traditional trial-and-error discovery, while minimizing the need for animal testing. youtube.com

Key computational avenues for future exploration include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of pyrrolidine derivatives with their biological activity. nih.govresearchgate.net These models can identify key steric, electronic, and hydrophobic features required for optimal potency and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of this compound analogs within the active site of a biological target. youtube.com Following docking, molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex, revealing key interactions and the dynamic behavior of the molecule at an atomic level over time. nih.govresearchgate.netuzh.chrsc.org Accelerated MD (aMD) can be particularly useful for simulating the binding process itself, which occurs on longer timescales. nih.gov

ADMET Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. youtube.comnih.gov Early prediction of these pharmacokinetic and safety profiles is essential for prioritizing which compounds should be synthesized and advanced in the drug discovery pipeline.

| Computational Method | Objective | Application to this compound Research |

|---|---|---|

| 3D-QSAR | Correlate 3D molecular properties with biological activity. researchgate.net | Predict the potency of new analogs and guide the design of more active compounds. |

| Molecular Docking | Predict the binding pose of a ligand in a protein's active site. youtube.com | Identify potential biological targets and understand key binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules to assess the stability of the ligand-protein complex. uzh.ch | Validate docking poses, analyze conformational changes, and calculate binding free energies. |

| ADMET Modeling | Predict pharmacokinetic and toxicity properties of a molecule. nih.gov | Prioritize compounds with favorable drug-like properties for synthesis and experimental testing. |

Exploration of Chemical Biology Tools based on this compound

To fully understand the mechanism of action of this compound, it is essential to identify its molecular targets and elucidate its effects on cellular pathways. The development of chemical probes derived from the core scaffold is a powerful strategy to achieve this. mskcc.orgtandfonline.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a biological system. purdue.edu

Future research in this area will involve:

Probe Design and Synthesis: Modifying the this compound structure to incorporate various functional tags without disrupting its biological activity. mskcc.org This could include:

Affinity-based probes: Attaching biotin (B1667282) or other affinity tags to facilitate the isolation and identification of protein targets via pull-down assays followed by mass spectrometry.

Fluorescent probes: Incorporating fluorescent dyes to visualize the subcellular localization of the compound and its targets using microscopy techniques.

Photoaffinity probes: Introducing photoreactive groups that form a covalent bond with the target protein upon UV irradiation, enabling robust target identification.

Target Validation: Once potential targets are identified using these probes, their biological relevance must be confirmed. This involves using complementary techniques, such as genetic knockdown (e.g., RNAi or CRISPR), to validate that the observed phenotype is a direct result of modulating the identified target. tandfonline.com The development of such tools will be instrumental in translating the therapeutic potential of this compound class from the bench to the bedside. rsc.org

Methodological Advancements in High-Throughput SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov To accelerate the optimization of this compound, future research will leverage advancements in high-throughput screening (HTS) and related technologies. ewadirect.comazolifesciences.com

Emerging avenues for accelerating SAR studies include:

Automated and Miniaturized Synthesis: The use of automated synthesis platforms and nanoliter-scale dispensing technologies can rapidly generate large libraries of pyrrolidine analogs. nih.govnih.gov This allows for a much broader exploration of the chemical space around the core scaffold in a fraction of the time and with minimal reagent consumption. nih.govpharmtech.com

High-Content Screening (HCS): Moving beyond simple biochemical assays, HCS uses automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously. This provides a more detailed and physiologically relevant understanding of a compound's activity and potential toxicity.

Affinity Selection Mass Spectrometry (ASMS): This technique allows for the rapid screening of compound mixtures against a target protein. nih.gov By identifying which compounds bind to the target directly from a complex library, ASMS can significantly speed up the hit-finding process.

Encoded Library Technology (ELT): This technology involves synthesizing vast combinatorial libraries where each compound is attached to a unique DNA tag that encodes its chemical structure. Screening these libraries allows for the simultaneous testing of millions of compounds, with active molecules identified by sequencing their DNA tags. nih.gov

These advanced high-throughput methods will enable a more comprehensive and rapid iteration of the design-make-test-analyze cycle, accelerating the discovery of optimized drug candidates based on the this compound scaffold. pharmtech.com

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(5-Chloro-2-methylphenyl)pyrrolidine?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 5-chloro-2-methylphenyl group to a pyrrolidine precursor. Reductive amination or nucleophilic substitution may also be used to introduce the aromatic moiety. Post-synthesis purification often employs column chromatography, followed by characterization via 1H/13C NMR and FTIR to confirm structural integrity . For chiral variants, asymmetric synthesis or resolution using chiral auxiliaries may be required.

Advanced: How can crystallographic data discrepancies between experimental and computational models be resolved for this compound?

Answer:

Discrepancies often arise from crystal packing effects or dynamic disorder . Use SHELXL (for refinement) to model thermal motion or twinning . Validate computational models (e.g., DFT-optimized geometries) by comparing torsion angles and bond lengths with X-ray data. If unresolved, consider alternative space groups or solvent effects. For example, ORTEP-3 can visualize thermal ellipsoids to identify structural anomalies .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms pyrrolidine ring conformation (e.g., coupling constants for ring puckering) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and solid-state packing, critical for structure-activity relationship (SAR) studies .

- HPLC : Assess purity (>95%) and monitor stability under varying pH/temperature conditions .

Advanced: How can reaction yields be optimized when steric or electronic effects of the 5-chloro-2-methylphenyl group hinder reactivity?

Answer:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to enhance coupling efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) mitigates decomposition of thermally sensitive intermediates.

- Design of Experiments (DoE) : Statistically evaluate factors like catalyst loading, ligand ratio, and reaction time .

Basic: How should researchers assess the solubility and stability of this compound in biological assays?

Answer:

- Solubility : Measure partition coefficients (logP) via shake-flask method or HPLC retention times. Use DMSO for stock solutions and dilute in assay buffers (e.g., PBS).

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Test susceptibility to oxidation by exposing to H₂O₂ or light .

Advanced: What strategies are effective for resolving enantiomers of chiral pyrrolidine derivatives like this compound?

Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases.

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

- Dynamic kinetic resolution (DKR) : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor one enantiomer during synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste disposal : Segregate halogenated waste in designated containers for incineration .

Advanced: How can researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes).

- Pro-drug design : Modify the pyrrolidine nitrogen or chloro group to enhance bioavailability.

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in vivo .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- Molinspiration : Calculate logP, polar surface area, and drug-likeness (Lipinski’s Rule of Five).

- Gaussian or ORCA : Perform DFT calculations to predict NMR chemical shifts and electrostatic potentials.

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to prioritize SAR studies .

Advanced: How can researchers validate the role of the chloro substituent in modulating biological activity?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with F, Br, or H replacing Cl and compare IC₅₀ values.

- X-ray co-crystallography : Resolve ligand-target complexes to identify halogen bonding interactions .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity using molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.